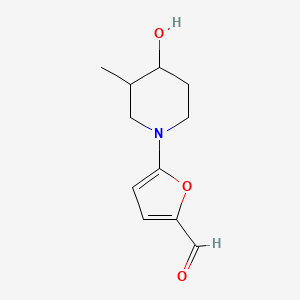
5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a piperidine moiety, which includes a hydroxyl group and a methyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
The synthesis of 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally include the use of catalysts and controlled temperatures to ensure the desired product is obtained
Analyse Des Réactions Chimiques
5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydroxyl group on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, although it is not currently used in clinical settings.
Industry: Limited use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s furan ring and piperidine moiety allow it to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde include other furan derivatives and piperidine derivatives. Some examples are:
5-Hydroxymethylfurfural: A furan derivative used in the synthesis of various chemicals.
4-Hydroxy-3-methylpiperidine: A piperidine derivative with similar structural features.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
5-(4-hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-6-12(5-4-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3 |
Clé InChI |
RKSIZISCVXRAQI-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1O)C2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(3-chloropropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13163617.png)
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
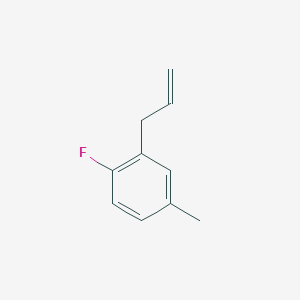
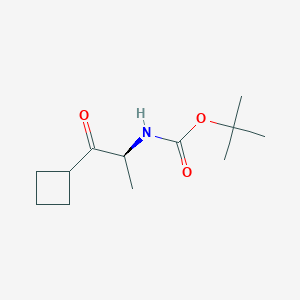
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)
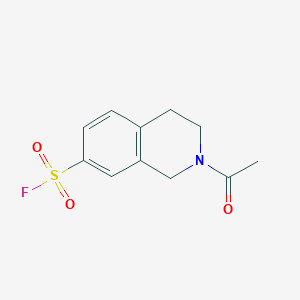

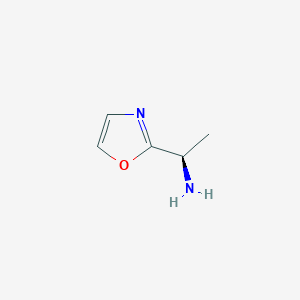
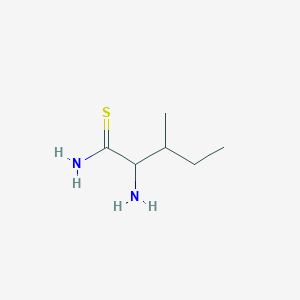
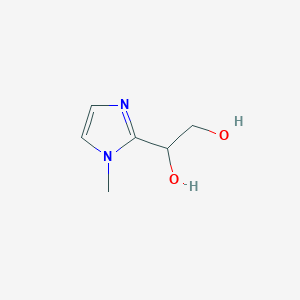

![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)
